1-Phenyl-1,6-diazaspiro[3.4]octane
Overview
Description
1-Phenyl-1,6-diazaspiro[3.4]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound features a phenyl group attached to a diazaspiro[3.4]octane core, which consists of a six-membered ring containing two nitrogen atoms and a three-membered ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that the diazaspiro[34]octane core is an emerging privileged structure in compounds possessing diverse biological activities .
Biochemical Pathways
A novel diazaspiro[34]octane series was identified from a whole-cell high-throughput screening campaign, showing activity against multiple stages of the parasite lifecycle . This suggests that the compound may have broad effects on various biochemical pathways.
Result of Action
Given the compound’s potential activity against multiple stages of the parasite lifecycle , it may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable cyclization agent to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenyl group and nitrogen atoms in the compound can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols, under conditions that may include the use of catalysts or bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,4-diazaspiro[4.5]decane: Another spirocyclic compound with a different ring size and nitrogen atom arrangement.
1-Phenyl-1,3-diazaspiro[2.5]octane: A smaller spirocyclic compound with a different ring structure.
1-Phenyl-1,5-diazaspiro[3.3]heptane: A spirocyclic compound with a different ring size and nitrogen atom arrangement.
Uniqueness
1-Phenyl-1,6-diazaspiro[3.4]octane is unique due to its specific ring size and the arrangement of nitrogen atoms, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-phenyl-1,7-diazaspiro[3.4]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-9-7-12(14)6-8-13-10-12/h1-5,13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOTIMGFFYJOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290515 | |
Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-01-7 | |
Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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